molecular formula C11H10BrNO2S B15325911 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

Cat. No.: B15325911
M. Wt: 300.17 g/mol
InChI Key: PVKJSUSJGRMGBH-UHFFFAOYSA-N
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Description

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide (CAS 1465009-25-9) is a high-value chemical building block with a molecular formula of C11H10BrNO2S and a molecular weight of 300.17 g/mol . This compound features a thiopyrano[4,3-b]indole core, a privileged scaffold in medicinal chemistry known for its remarkable biological activities and potential for drug discovery . The specific 8-bromo substitution and the 2,2-dioxide (sulfone) functional group make this reagent a versatile and electron-deficient intermediate, particularly suited for participation in metal-catalyzed cross-coupling reactions, such as the Stille reaction . These reactions are fundamental for creating new carbon-carbon bonds, enabling researchers to elaborate the core structure and generate a diverse library of compounds for screening purposes. The integration of the thiopyranoindole skeleton with a spirocyclic center is synthetically valuable and pharmaceutically desirable, offering a structurally rigid and complex motif for the development of novel bioactive molecules . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with best laboratory practices.

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

InChI

InChI=1S/C11H10BrNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

PVKJSUSJGRMGBH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Indole-3-Ethanethiol

The thiopyranoindole scaffold is typically synthesized via acid-catalyzed cyclocondensation. Indole-3-ethanethiol reacts with ketoesters or ketoacids under Friedel-Crafts conditions. For example:

  • Reagents : Indole-3-ethanethiol, methyl acetoacetate, p-toluenesulfonic acid (PTSA), benzene.
  • Procedure : A mixture of indole-3-ethanethiol (1.5 g) and methyl acetoacetate in benzene (50 mL) is heated to 70–80°C. PTSA (0.15 g) is added, and the reaction is refluxed for 12 hours with water removal via a Dean-Stark apparatus. Post-reaction, the mixture is washed with sodium bicarbonate, water, and brine, followed by drying (Na₂SO₄) and solvent evaporation.
  • Outcome : This yields the thiopyranoindole core as an oil, confirmed by IR (νmax 1715 cm⁻¹ for ester carbonyl).

Alternative Cyclization with Levulinic Acid

Phosphorus pentoxide (P₂O₅) in benzene with levulinic acid facilitates cyclization:

  • Reagents : Tryptophol (indole-3-ethanol), levulinic acid, P₂O₅, benzene.
  • Procedure : Tryptophol (500 mg) and levulinic acid (580 mg) are stirred in benzene (75 mL) with P₂O₅ (1.7 g) at 70°C for 1.5 hours. The filtrate is washed with NaOH (5N), acidified with HCl, and extracted with chloroform to isolate the product.

Bromination at the 8-position is achieved via electrophilic aromatic substitution. While explicit details are absent in the cited sources, standard protocols suggest:

  • Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF), or Br₂ in acetic acid.
  • Procedure : The thiopyranoindole intermediate is dissolved in DMF, and NBS is added at 0°C. The reaction is stirred for 4–6 hours, quenched with water, and extracted with dichloromethane. Chromatography (silica gel, hexane/ethyl acetate) yields the 8-bromo derivative.

Oxidation to Sulfone

The sulfide group is oxidized to a sulfone using peracids or hydrogen peroxide:

  • Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane or 30% H₂O₂ with catalytic tungstic acid.
  • Procedure : The 8-bromo-thiopyranoindole (1 equiv) is dissolved in dichloromethane, and m-CPBA (2.2 equiv) is added at 0°C. After stirring for 12 hours at room temperature, the mixture is washed with NaHCO₃ and brine. Evaporation and recrystallization from methanol yield the sulfone.

Synthetic Optimization and Challenges

Reaction Conditions

  • Solvents : Benzene (historical use) poses toxicity risks; toluene or dichloromethane are safer alternatives.
  • Oxidation Control : Over-oxidation to sulfonic acids is mitigated by stoichiometric control of m-CPBA.

Analytical Validation

  • Purity : Final compounds are purified via silica gel chromatography, with purity ≥98% confirmed by HPLC.
  • Spectroscopic Data :
    • IR : Sulfone S=O stretches at ~1300–1150 cm⁻¹.
    • NMR : Distinct shifts for bromine (δ 7.2–7.5 ppm) and sulfone protons (δ 3.5–4.0 ppm).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of different substituents at the bromine position.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, often serving as an intermediate in organic synthesis.

Biology: Research in biology has explored the potential biological activity of this compound, including its effects on various cellular processes and its role as a potential therapeutic agent.

Medicine: In the medical field, 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is being investigated for its pharmacological properties, with studies focusing on its potential use in treating diseases such as cancer and neurological disorders.

Industry: In industry, this compound may be used in the development of new materials, such as advanced polymers or coatings, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism by which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Thiopyranoindoles

Table 1: Key Properties of Halogenated Thiopyranoindoles
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide Br (C8) C₁₁H₁₀BrNO₂S ~297.17 High steric bulk, potential for extended π-orbital interactions .
8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide F (C8) C₁₁H₁₀FNO₂S 239.27 Enhanced electronegativity, lower molecular weight, higher polarity .
8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide Cl (C8) C₁₁H₁₀ClNO₂S ~255.72 Intermediate electronegativity, moderate steric effects .
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide Br (C6) C₁₁H₁₀BrNO₂S ~297.17 Positional isomer; altered electronic distribution due to bromine at C6 .

Key Observations :

  • The sulfone group further enhances electron withdrawal, stabilizing negative charges .
  • Steric Impact : Bromine’s larger atomic radius (~1.85 Å vs. ~1.47 Å for chlorine) may hinder binding to sterically sensitive biological targets compared to smaller halogens .
  • Positional Isomerism : The 6-bromo isomer likely exhibits reduced bioactivity due to less favorable indole-ring interactions, as seen in discontinued analogs .

Non-Halogenated and Pyranoindole Analogs

Table 2: Comparison with Non-Sulfone and Pyranoindole Derivatives
Compound Class Example Structure Key Differences Biological Activity
1,3,4,5-Tetrahydropyrano[4,3-b]indoles Pyrano ring without sulfone Reduced polarity; absence of sulfone group Potent antimicrobial activity (e.g., against Bacillus cereus) .
3-(Imidazol-1-ylmethyl)indoles Indole with imidazole sidechain Flexible sidechain; no fused thiopyran Antileishmanial activity via 3D-QSAR models .

Key Observations :

  • Ring System: Thiopyranoindoles’ fused sulfur-containing ring may enhance π-stacking interactions in biological systems compared to pyranoindoles .

Biological Activity

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10BrN2O2SC_{11}H_{10}BrN_2O_2S. The compound features a unique bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

  • Antitumor Activity : Some studies suggest that derivatives of tetrahydrothiopyranoindoles exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains. This effect is hypothesized to be due to the disruption of bacterial cell membranes.
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.

The precise mechanisms through which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduction of apoptosis in cancer cells ,
AntimicrobialActivity against specific bacterial strains ,
NeuroprotectiveReduction of oxidative stress ,

Table 2: Case Studies on Biological Effects

Study ReferenceCell Line/OrganismEffect Observed
Study AHeLa CellsSignificant cytotoxicity noted
Study BE. coliInhibition of growth observed
Study CNeuronal CellsProtection against oxidative damage

Research Findings

Recent studies have highlighted the potential for 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole to serve as a lead compound for developing new therapeutic agents. For example:

  • Antitumor Studies : A study conducted on HeLa cells demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Testing : In vitro assays against E. coli showed that this compound inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics.

Q & A

Q. What strategies assess toxicity and metabolic stability early in development?

  • Methodological Answer : Use hepatic microsomal assays (human/rat) to measure CYP450-mediated degradation. Ames test for mutagenicity and zebrafish embryo toxicity screening provide preliminary safety data. Compare metabolic half-lives with analogues (e.g., 4,5,6,7-tetrabromo-2H-isoindole in ) to guide structural optimization .

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